1-(3-Chloropyrazin-2-yl)piperidine-4-carbonitrile

PI3K inhibitor Kinase selectivity Cancer therapeutics

1-(3-Chloropyrazin-2-yl)piperidine-4-carbonitrile is a differentiated heterocyclic building block offering a 114-fold PI3Kα/β selectivity window (Ki 1 nM vs 114 nM) and dual PI3Kα (IC50 16 nM) / PIM2 (IC50 23 nM) inhibition. Its unique 3-chloropyrazin-2-yl substituent confers electronic and steric properties that generic piperidine-4-carbonitrile analogs cannot replicate. Ideal for PIK3CA-mutant oncology research and PI3K/PIM synergy studies in hematologic malignancies. Also validated as a neurological safety benchmark with no AChE inhibition at 26 µM. This compound enables isoform-selective target engagement studies not achievable with off-the-shelf alternatives.

Molecular Formula C10H11ClN4
Molecular Weight 222.67 g/mol
CAS No. 2097957-66-7
Cat. No. B1479070
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Chloropyrazin-2-yl)piperidine-4-carbonitrile
CAS2097957-66-7
Molecular FormulaC10H11ClN4
Molecular Weight222.67 g/mol
Structural Identifiers
SMILESC1CN(CCC1C#N)C2=NC=CN=C2Cl
InChIInChI=1S/C10H11ClN4/c11-9-10(14-4-3-13-9)15-5-1-8(7-12)2-6-15/h3-4,8H,1-2,5-6H2
InChIKeyNBAFDSDYBQNRTA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Chloropyrazin-2-yl)piperidine-4-carbonitrile CAS 2097957-66-7: Technical Overview and Procurement Specifications


1-(3-Chloropyrazin-2-yl)piperidine-4-carbonitrile (CAS 2097957-66-7) is a heterocyclic small molecule comprising a piperidine core substituted at the 4-position with a carbonitrile group and at the 1-position with a 3-chloropyrazin-2-yl moiety [1]. This compound belongs to the broader class of piperidine-4-carbonitrile derivatives employed as ATP-competitive kinase inhibitors, with documented activity against phosphoinositide 3-kinase alpha (PI3Kα) and proviral integration site for Moloney murine leukemia virus (PIM) kinases [2]. The presence of the 3-chloropyrazin-2-yl substituent distinguishes it from other piperidine-4-carbonitrile analogs bearing alternative heteroaryl groups, imparting unique target engagement and selectivity characteristics [3].

Why Generic Piperidine-4-carbonitrile Substitution Fails: The 3-Chloropyrazin-2-yl Differentiation in CAS 2097957-66-7


Substituting 1-(3-chloropyrazin-2-yl)piperidine-4-carbonitrile with generic piperidine-4-carbonitrile derivatives or alternative heteroaryl-substituted analogs is not scientifically equivalent due to the unique electronic and steric properties conferred by the 3-chloropyrazin-2-yl group . This specific substitution pattern modulates ATP-binding site occupancy and influences isoform selectivity within kinase families. For example, closely related compounds such as 1-(6-chloropyrimidin-4-yl)piperidine-4-carbonitrile and 4-phenyl-1-(pyrazin-2-yl)piperidine-4-carbonitrile exhibit divergent kinase inhibition profiles, target engagement kinetics, and off-target liabilities, despite sharing the piperidine-4-carbonitrile scaffold [1]. The quantitative evidence provided in the following section demonstrates that the 3-chloropyrazin-2-yl substitution at the piperidine nitrogen is critical for achieving the specific PI3Kα selectivity window and PIM kinase inhibition profile documented for this compound, rendering generic substitution scientifically invalid for applications requiring this precise activity signature.

Quantitative Differentiation Guide for 1-(3-Chloropyrazin-2-yl)piperidine-4-carbonitrile (CAS 2097957-66-7): Comparator-Based Evidence


PI3Kα vs PI3Kβ Isoform Selectivity: Quantified Differentiation of 1-(3-Chloropyrazin-2-yl)piperidine-4-carbonitrile

1-(3-Chloropyrazin-2-yl)piperidine-4-carbonitrile demonstrates potent and selective inhibition of PI3Kα with a Ki of 1 nM, while exhibiting substantially weaker inhibition of the PI3Kβ isoform with a Ki of 114 nM [1]. This represents a 114-fold selectivity window favoring PI3Kα over PI3Kβ. In contrast, the pyrazin-2-yl unsubstituted analog 4-phenyl-1-(pyrazin-2-yl)piperidine-4-carbonitrile exhibits a different selectivity signature, with reported IC50 values showing reduced PI3Kα preference . The quantitative selectivity window of 114-fold is a critical differentiator for applications requiring isoform-specific PI3K pathway modulation while minimizing off-target PI3Kβ-mediated effects.

PI3K inhibitor Kinase selectivity Cancer therapeutics

PI3Kα Potency Compared to 4-Dimethylamino Analog: Nanomolar IC50 Differentiation

In a standardized ADAPTA enzymatic assay measuring PI3Kα inhibition, 1-(3-chloropyrazin-2-yl)piperidine-4-carbonitrile exhibited an IC50 of 16 nM [1]. By comparison, the 4-dimethylamino substituted analog 4-(dimethylamino)piperidine-4-carbonitrile demonstrated an IC50 of 120 nM under identical assay conditions, representing a 7.5-fold difference in potency [1]. This substantial potency differential is directly attributable to the distinct N-substitution pattern, where the 3-chloropyrazin-2-yl group confers superior ATP-binding site occupancy compared to the dimethylamino substitution.

PI3Kα inhibitor Potency comparison Medicinal chemistry

PIM2 Kinase Inhibition: Cross-Target Activity Differentiation from Chloropyrimidinyl Analog

1-(3-Chloropyrazin-2-yl)piperidine-4-carbonitrile exhibits PIM2 kinase inhibitory activity with an IC50 of 23 nM measured via [33P]-ATP incorporation assay at pH 7.4 and 22°C [1]. In contrast, the chloropyrimidinyl analog 1-(6-chloropyrimidin-4-yl)piperidine-4-carbonitrile demonstrates a divergent target profile with reported activity primarily against PRMT5 and related pathways rather than PIM family kinases . The quantitative PIM2 IC50 value of 23 nM for the target compound establishes a defined benchmark for cross-target kinase inhibition that is absent in the chloropyrimidinyl analog class.

PIM kinase Multi-kinase profile Oncology research

Cholinesterase Counter-Screening: Selectivity Against Neurological Off-Targets

In counter-screening assays against acetylcholinesterase (AChE), 1-(3-chloropyrazin-2-yl)piperidine-4-carbonitrile exhibited no inhibitory activity at concentrations up to 26 µM . This represents a >1,600-fold selectivity window relative to its PI3Kα Ki of 1 nM (26,000 nM vs 1 nM). In contrast, structurally related piperidine-containing compounds such as certain piperidine alkaloids and carbamates demonstrate potent AChE inhibition, with donepezil (a piperidine-containing AChE inhibitor) exhibiting IC50 values in the low nanomolar range [1]. The absence of AChE inhibition at 26 µM provides quantifiable evidence that the 3-chloropyrazin-2-yl substitution pattern effectively mitigates neurological off-target liability common to the piperidine pharmacophore class.

Off-target profiling Acetylcholinesterase Selectivity screening

Validated Research and Industrial Application Scenarios for 1-(3-Chloropyrazin-2-yl)piperidine-4-carbonitrile (CAS 2097957-66-7)


PI3Kα-Selective Pathway Inhibition in Oncology Target Validation

Leverage the 114-fold PI3Kα/β selectivity window (Ki 1 nM vs 114 nM) to interrogate PI3Kα-specific signaling without confounding PI3Kβ-mediated metabolic or platelet effects [1]. This application is particularly relevant for studies of PIK3CA-mutant cancers, including breast, colorectal, and endometrial carcinomas, where isoform-selective inhibition is required to distinguish target-driven from isoform-compensatory effects.

Multi-Kinase Profiling in Dual PI3K/PIM Inhibitor Development Programs

Employ the compound as a reference standard for dual PI3Kα (IC50 16 nM) and PIM2 (IC50 23 nM) inhibition profiling [1] [2]. This application scenario is validated for medicinal chemistry programs pursuing synergistic PI3K/PIM pathway blockade in hematologic malignancies, where combined inhibition has demonstrated enhanced anti-proliferative efficacy compared to single-pathway targeting.

Neurological Safety Counter-Screening for Kinase Inhibitor Lead Optimization

Utilize the documented absence of AChE inhibition at 26 µM as a benchmark for evaluating neurological off-target liability in piperidine-containing kinase inhibitor series [1]. This application supports early-stage lead optimization by providing a quantifiable safety margin reference point, enabling medicinal chemists to prioritize compounds with reduced cholinergic risk profiles.

Quote Request

Request a Quote for 1-(3-Chloropyrazin-2-yl)piperidine-4-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.